Di-β,β'-Chloroethylphosphoric Acid-d8
Description
Properties
CAS No. |
1477495-02-5 |
|---|---|
Molecular Formula |
C4H9Cl2O4P |
Molecular Weight |
231.035 |
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI Key |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES |
C(CCl)OP(=O)(O)OCCCl |
Synonyms |
Bis(2-chloroethyl) Hydrogen Phosphate-d8; Bis(2-chloroethyl) Phosphate-d8; Bis(chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphoric Acid-d8; Di-2-Chloroethyl Phosphate-d8; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies for Di β,β Chloroethylphosphoric Acid D8
Methodological Approaches for Deuterium (B1214612) Labeling in Organophosphorus Compounds
The introduction of deuterium into organophosphorus compounds can be achieved through several established methodologies. The choice of method depends on the target molecule's structure, the desired position of the label, and the availability of precursors. clearsynth.comamerigoscientific.com
One of the most common strategies is the use of deuterated building blocks in a multi-step chemical synthesis. youtube.com This approach involves preparing or purchasing a starting material that already contains deuterium at the desired positions. For Di-β,β'-Chloroethylphosphoric Acid-d8, this would typically involve a deuterated version of the chloroethyl moiety.
Another significant approach is the Hydrogen Isotope Exchange (HIE) reaction. This method facilitates the substitution of hydrogen atoms with deuterium on a pre-existing molecule. youtube.com HIE reactions are often catalyzed by transition metals such as iridium, palladium, platinum, or ruthenium and can be performed using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. youtube.com While HIE can be a powerful tool for late-stage deuteration, achieving high regioselectivity can be challenging and often requires specific directing groups on the substrate molecule. youtube.com
Other methods include acid- or base-catalyzed exchange reactions, which are particularly effective for protons in acidic or basic environments, and reduction reactions using deuterated reducing agents like sodium borodeuteride (NaBD₄). youtube.comrsc.org
Table 1: Comparison of Deuterium Labeling Methods for Organophosphorus Compounds
| Method | Deuterium Source | Description | Advantages | Challenges |
| Deuterated Precursor Synthesis | Deuterated starting materials (e.g., D₂O, deuterated solvents, ethylene (B1197577) oxide-d₄) | Incorporates deuterium by building the final molecule from smaller, pre-labeled fragments. amerigoscientific.com | High control over label position and enrichment. | May require lengthy synthetic routes; availability of deuterated precursors can be limited. nih.gov |
| Hydrogen Isotope Exchange (HIE) | D₂ gas, D₂O | Direct replacement of H with D on an existing molecule, often using a transition metal catalyst. youtube.com | Can be applied late in the synthesis. Atom-economical. | Controlling regioselectivity can be difficult. Risk of incomplete labeling. youtube.com |
| Acid/Base Catalyzed Exchange | D₂O, deuterated acids/bases | Exchange of acidic or α-carbonyl protons with deuterium under acidic or basic conditions. rsc.org | Simple and inexpensive for labile protons. | Limited to specific positions on the molecule. |
| Reduction with Deuterated Reagents | NaBD₄, LiAlD₄ | Introduction of deuterium via the reduction of functional groups like carbonyls or esters. | High efficiency for specific functional group transformations. | Applicability is limited to molecules with reducible functional groups. |
Precursor Selection and Reaction Optimization for this compound Synthesis
The synthesis of this compound, or (Cl-CD₂CD₂O)₂P(=O)OH, logically proceeds through the phosphorylation of a deuterated alcohol precursor. The most direct pathway involves the reaction of a phosphorus-containing electrophile with 2-chloroethanol-d₄.
Precursor Selection: The key precursor for this synthesis is 2-chloroethanol-d₄ (ClCD₂CD₂OH) . The eight deuterium atoms are located on the two chloroethyl groups, necessitating a precursor where the ethyl backbone is fully deuterated. This deuterated alcohol can be synthesized from commercially available, highly enriched starting materials such as ethylene oxide-d₄ .
A plausible synthetic route for the parent, non-deuterated compound involves the reaction of phosphorus oxychloride (POCl₃) with two equivalents of 2-chloroethanol, followed by hydrolysis of the resulting phosphorodichloridate. Adapting this for the deuterated analog:
Phosphorylation: Reaction of phosphorus oxychloride with two equivalents of 2-chloroethanol-d₄. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
Hydrolysis: The intermediate, bis(2-chloroethyl-d₄)phosphorochloridate, is then carefully hydrolyzed to yield the final product, this compound.
An alternative approach for a related compound, 2-chloroethylphosphonic acid bis(2-chloroethyl) ester, involves the direct reaction of 2-chloroethylphosphonic dichloride with ethylene oxide. google.com This highlights the utility of cyclic ethers as precursors for the chloroethyl group, reinforcing the strategy of using ethylene oxide-d₄ for the synthesis of the deuterated target molecule.
Reaction Optimization: Optimization of the reaction conditions is crucial for maximizing yield and isotopic purity.
Temperature Control: The initial phosphorylation reaction is often performed at low temperatures (e.g., 0-10 °C) to control its exothermic nature and prevent side reactions. google.com
Stoichiometry: Precise control over the molar ratios of the reactants (phosphorus oxychloride, 2-chloroethanol-d₄, and base) is essential to favor the formation of the desired diester and minimize the production of mono- and tri-ester impurities.
Solvent: The choice of an inert, anhydrous solvent is important to prevent premature hydrolysis of the phosphorus intermediates.
Purification and Isolation Techniques for Deuterated Analogs
Purification is a critical step to ensure that the final product meets the high purity standards required for its intended use, removing any chemical or isotopic impurities. moravek.com For isotopically labeled compounds, this means separating the desired deuterated molecule from any unreacted precursors, byproducts, and, most importantly, any non-deuterated or partially deuterated species.
The primary method for purifying compounds like this compound is High-Performance Liquid Chromatography (HPLC) . moravek.com Given the acidic nature of the phosphate (B84403) group, reverse-phase HPLC is a suitable technique.
Table 2: Purification Strategy for this compound
| Step | Technique | Purpose |
| 1. Extraction | Liquid-Liquid Extraction | Initial workup to remove water-soluble byproducts (e.g., hydrochloride salts of the base) and separate the product into an organic phase. |
| 2. Chromatography | High-Performance Liquid Chromatography (HPLC) | The principal purification step. It separates the target compound based on its polarity, effectively removing starting materials and byproducts. It can also resolve species with different degrees of deuteration. moravek.com |
| 3. Solvent Removal | Rotary Evaporation / Lyophilization | Removal of HPLC solvents under reduced pressure to isolate the final, pure compound. |
| 4. Quality Control | Analytical HPLC/LC-MS | Confirmation of the chemical purity of the final product. |
Effective purification is essential for the quality, safety, and efficacy of the labeled compound in subsequent applications. moravek.com
Characterization of Isotopic Enrichment and Positional Specificity
After synthesis and purification, the final product must be rigorously analyzed to confirm its chemical structure, isotopic enrichment, and the specific location of the deuterium atoms. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound with high accuracy. rsc.org By comparing the mass of the deuterated product to its unlabeled analog, the degree of deuterium incorporation can be calculated. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic purity (e.g., the percentage of d8, d7, d6, etc., species in the sample). nih.gov
Table 3: Expected Mass Spectrometry Data
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Mass Difference |
| Di-β,β'-Chloroethylphosphoric Acid | C₄H₉Cl₂O₄P | 221.9537 | - |
| This compound | C₄HD₈Cl₂O₄P | 229.9991 | +8.0454 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the precise location of the deuterium labels. nih.gov
¹H NMR (Proton NMR): In a highly enriched d8 sample, the signals corresponding to the protons on the chloroethyl groups should be absent or significantly diminished. The disappearance of these signals confirms that deuteration has occurred at the intended positions.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum should show signals with chemical shifts corresponding to the positions of the incorporated deuterium atoms, providing direct proof of their location.
¹³C NMR: The carbon signals for the deuterated carbons (CD₂) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding ¹³C signals in the unlabeled compound.
³¹P NMR: Phosphorus-31 NMR can be used to confirm the formation of the phosphate ester and to identify any phosphorus-containing impurities.
Together, these analytical techniques provide a comprehensive characterization of the synthesized this compound, verifying its structure, purity, and isotopic labeling profile. rsc.orgresearchgate.net
Advanced Analytical Methodologies Employing Di β,β Chloroethylphosphoric Acid D8 As an Internal Standard
Principles of Quantitative Analysis Utilizing Stable Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry. scispace.comnih.govresearchgate.net This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known quantity of a SIL-IS to a sample prior to processing and analysis. chromatographyonline.comnih.gov The SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov Di-β,β'-Chloroethylphosphoric Acid-d8, with its eight deuterium atoms, is an exemplary SIL-IS for the analysis of its non-labeled counterpart. lgcstandards.com The fundamental principle of IDMS relies on the near-identical physicochemical properties of the analyte and its SIL-IS. nih.govwaters.com This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, yet they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. chromatographyonline.comnih.gov
Minimization of Matrix Effects and Analytical Variability
Biological samples are inherently complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. waters.comnih.gov This interference, known as the matrix effect, can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. chromatographyonline.comwaters.com A key advantage of using a SIL-IS like this compound is its ability to compensate for these matrix effects. chromatographyonline.comwaters.com
Since the SIL-IS and the native analyte have virtually identical chemical and physical properties, they co-elute during chromatographic separation and are affected by matrix components in the same manner. chromatographyonline.comwaters.com Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. waters.com By measuring the ratio of the analyte's signal to the SIL-IS's signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and precise results. chromatographyonline.com This approach also corrects for variability in sample preparation steps, such as extraction recovery, and instrumental fluctuations. scispace.comnih.gov However, it is important to note that in some cases, particularly with deuterium-labeled standards, slight differences in chromatographic retention times can occur, which may lead to differential matrix effects if the co-elution is not perfect. scispace.comwaters.com
Calibration Curve Generation and Method Sensitivity Enhancement
In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. canada.ca This is constructed by analyzing a series of calibration standards with known concentrations of the analyte. rsc.org When using a SIL-IS, a constant amount of the standard is added to each calibrator and the unknown samples. rsc.org The calibration curve is then generated by plotting the ratio of the analyte's peak area to the SIL-IS's peak area against the analyte concentration. nih.gov
This ratiometric approach significantly improves the linearity and reproducibility of the calibration curve. canada.cacanada.caresearchgate.net While isotope dilution calibration curves are inherently nonlinear, they can be accurately described by a three-parameter rational function, which avoids errors associated with empirical polynomial fits. canada.caresearchgate.net The use of a SIL-IS is crucial for achieving high sensitivity and low limits of quantification (LOQ). rsc.org By compensating for analytical variability, the signal-to-noise ratio for the analyte is improved, allowing for the reliable detection and quantification of trace amounts of the substance in complex matrices. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. nih.gov The coupling of liquid chromatography with mass spectrometry provides high selectivity and sensitivity, making it ideal for bioanalytical applications, including the analysis of drug metabolites. frontiersin.orgnih.gov The use of this compound as an internal standard is particularly relevant in LC-MS methods developed for the quantification of cyclophosphamide (B585) and its metabolites in biological fluids like plasma and urine. researchgate.netnih.govnih.gov
Ultra-Performance Liquid Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS) in Metabolomics Research
Ultra-performance liquid chromatography (UPLC) utilizes columns with small particle sizes, resulting in improved resolution, speed, and sensitivity compared to traditional HPLC. amegroups.cn When coupled with a high-resolution mass spectrometer like a Quadrupole-Exactive (Q-Exactive) Orbitrap, it becomes a formidable tool for untargeted and targeted metabolomics. nih.govnih.govmdpi.commdpi.com This combination allows for the detection and quantification of a wide range of metabolites with high mass accuracy and resolution. nih.govnih.gov
In the context of metabolomics research involving cyclophosphamide, a UPLC-Q-Exactive Orbitrap MS system would enable the comprehensive profiling of its metabolic pathway. While specific studies detailing the use of this compound on this platform are not prevalent in the provided search results, the methodology is well-suited for such applications. The high resolving power of the Orbitrap analyzer would allow for the precise mass measurement of the Di-β,β'-chloroethylphosphoric acid metabolite and its deuterated standard, effectively separating them from isobaric interferences. This is crucial in untargeted metabolomics where the complexity of the sample can lead to numerous co-eluting compounds. mdpi.com
Table 1: Illustrative UPLC-Q-Exactive Orbitrap MS Parameters for Metabolite Analysis This table represents typical parameters and is not from a specific study on the target compound.
| Parameter | Setting |
|---|---|
| UPLC System | Waters Acquity UPLC or similar |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometer | Thermo Scientific Q-Exactive Orbitrap |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive/Negative |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Resolution | 70,000 (Full MS), 17,500 (MS/MS) |
| Mass Range | m/z 70-1050 |
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Quantification
Tandem mass spectrometry, or MS/MS, adds another layer of selectivity to the analysis. nih.gov In a typical triple quadrupole instrument, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in a collision cell. The third quadrupole then selects a specific fragment ion (product ion) for detection. benthamopen.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, thereby improving sensitivity. nih.govbenthamopen.com
LC-MS/MS methods are commonly developed for the quantification of cyclophosphamide and its metabolites. researchgate.netnih.govnih.gov In such a method, specific precursor-to-product ion transitions would be monitored for both the analyte (Di-β,β'-chloroethylphosphoric acid) and the internal standard (this compound). The use of the deuterated standard ensures that any variations in fragmentation efficiency or ion transmission are accounted for, leading to highly reliable quantification. scispace.com Research has demonstrated the successful application of LC-MS/MS for the simultaneous quantification of cyclophosphamide and its key metabolites in urine and plasma, achieving low limits of detection and quantification necessary for clinical and occupational exposure monitoring. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Headspace-GC-MS in Volatile Compound Analysis
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. youtube.comresearchgate.net The method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gaseous phase (headspace), which is then injected into the GC-MS system. For semi-volatile compounds like organophosphorus esters, elevated temperatures are required to achieve sufficient partitioning into the headspace for sensitive detection. benchmark-intl.com
The use of a deuterated internal standard like D-BCEP is particularly advantageous in HS-GC-MS. nih.gov It is introduced into the sample prior to the equilibration phase, allowing it to undergo the same partitioning process as the native analytes. This comprehensive correction accounts for variations in matrix effects, incubation temperature, and injection volume, which can be significant challenges in headspace analysis. benchmark-intl.com
In a typical HS-GC-MS method for organophosphorus compounds, a sample (e.g., dust, soil, or water) is placed in a headspace vial, and a precise amount of D-BCEP solution is added. youtube.comresearchgate.net The vial is sealed and heated to a specific temperature (e.g., 90-150°C) for a set time to reach equilibrium. nih.gov A portion of the headspace gas is then automatically injected into the GC-MS. The GC column separates the analytes based on their boiling points and polarity, and the mass spectrometer detects and quantifies them. By comparing the peak area of the target analyte to the peak area of D-BCEP, precise quantification is achieved.
Table 1: Illustrative HS-GC-MS Parameters for Organophosphorus Analyte Analysis using D-BCEP
| Parameter | Value |
| Sample | |
| Sample Volume/Mass | 5 g |
| Internal Standard | This compound (D-BCEP) |
| IS Concentration | 50 ng/mL |
| Headspace Autosampler | |
| Incubation Temperature | 120°C |
| Incubation Time | 25 min |
| Injection Volume | 1 mL |
| GC-MS System | |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 60°C (2 min), ramp 10°C/min to 300°C (hold 5 min) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (BCEP) | m/z 209 |
| Quantifier Ion (D-BCEP) | m/z 217 |
Chromatographic Separation Optimization for Organophosphorus Analytes
Optimizing the chromatographic separation is fundamental to resolving complex mixtures of organophosphorus analytes, which often include structurally similar isomers. nih.govresearchgate.net The goal is to achieve baseline separation of all target compounds to prevent co-elution, which can lead to inaccurate quantification. researchgate.net Key parameters for optimization include the GC column stationary phase, temperature program, and carrier gas flow rate. nih.govresearchgate.net
A stable isotope-labeled internal standard such as D-BCEP plays a critical role during method development. As optimization experiments are performed, the retention time and peak shape of the internal standard are monitored. Any significant shift in the retention time of D-BCEP would indicate a change in the chromatographic conditions that will also affect the target analytes. researchgate.net This allows the analyst to systematically evaluate the effect of different parameters.
For instance, adjusting the temperature ramp rate of the GC oven can improve the separation between closely eluting peaks. researchgate.net Throughout these adjustments, D-BCEP acts as a steadfast reference point. Its consistent elution relative to the target analytes confirms that the separation improvements are real and not artifacts of system variability. Furthermore, because deuterated standards co-elute very closely with their non-deuterated counterparts, D-BCEP helps to accurately pinpoint the retention window for BCEP, even in complex matrices where other compounds might interfere. kennesaw.edu
Development and Validation of Analytical Procedures
The development of a robust analytical method requires rigorous validation to ensure it is fit for its intended purpose. epa.gov Validation demonstrates that the method provides reliable, reproducible, and accurate data for the target analytes. dntb.gov.ua Using a suitable internal standard like D-BCEP is integral to the validation process, as it helps to meet the stringent criteria for accuracy and precision required by regulatory bodies and for high-quality scientific research. isotope.com
Method Validation Parameters: Accuracy, Precision, Limit of Detection, Limit of Quantification
Method validation involves assessing several key performance characteristics as defined by international guidelines.
Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments at different concentrations. epa.gov The use of D-BCEP corrects for systematic errors from sample extraction and instrument drift, leading to higher accuracy.
Precision: This expresses the degree of agreement among a series of measurements. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is reported as the relative standard deviation (RSD). dntb.gov.ua D-BCEP minimizes variability introduced during sample handling, resulting in lower RSDs.
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected by the instrument but not necessarily quantified with acceptable precision.
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. dntb.gov.ua
The following table presents hypothetical yet realistic validation results for a method quantifying BCEP using D-BCEP as an internal standard, based on typical performance data for similar organophosphorus compound analyses. dntb.gov.ua
Table 2: Representative Method Validation Data for BCEP using D-BCEP Internal Standard
| Parameter | Result | Acceptance Criteria |
| Accuracy (Spike Recovery) | ||
| Low Spike (10 ng/g) | 98% | 70-130% |
| Medium Spike (50 ng/g) | 103% | 70-130% |
| High Spike (100 ng/g) | 95% | 70-130% |
| Precision (RSD) | ||
| Repeatability (n=6) | 4.5% | < 15% |
| Intermediate Precision (n=18) | 8.2% | < 20% |
| Detection Limits | ||
| Limit of Detection (LOD) | 0.5 ng/g | - |
| Limit of Quantification (LOQ) | 1.5 ng/g | - |
Robustness and Inter-laboratory Comparability
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. Parameters tested for robustness might include minor changes in mobile phase composition, GC oven temperature ramp rates, or the source of reagents. The consistent performance of D-BCEP across these minor changes demonstrates the method's stability.
Di β,β Chloroethylphosphoric Acid D8 in Environmental and Biochemical Research Frameworks
Application as a Reference Material in Environmental Monitoring and Assessment
Di-β,β'-chloroethylphosphoric acid-d8 is an indispensable tool in environmental monitoring and assessment, primarily serving as an internal standard in isotope dilution mass spectrometry for the precise measurement of BCEP. The widespread use of TCEP in a variety of consumer and industrial products leads to its release into the environment and subsequent degradation to BCEP. nih.govnih.gov Consequently, BCEP is frequently detected in various environmental compartments, including wastewater, surface water, and sediment. nih.govresearchgate.net
The use of this compound is critical for obtaining accurate and reliable data in these complex matrices. By adding a known quantity of the deuterated standard to an environmental sample at the beginning of the analytical process, any loss of the target analyte (BCEP) during sample preparation, extraction, and analysis can be corrected for. This is because the deuterated standard has nearly identical physicochemical properties to the native BCEP and will be affected by the matrix in the same way. This approach significantly improves the accuracy and precision of quantification, which is essential for assessing the extent of environmental contamination and for regulatory compliance monitoring.
For instance, studies investigating the fate of TCEP in wastewater treatment plants (WWTPs) rely on accurate measurements of its metabolites to evaluate the effectiveness of treatment processes. researchgate.net The use of this compound ensures that the reported concentrations of BCEP in influent and effluent waters are a true reflection of the levels present, thereby aiding in the development of more effective water treatment strategies. researchgate.net
Role in Analytical Standardization for Organophosphorus Flame Retardants and Their Metabolites
The role of this compound in analytical standardization extends beyond routine environmental monitoring to the validation of new analytical methods and the quality control of laboratory performance. As a certified reference material, it provides a benchmark for the accurate calibration of analytical instruments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. lgcstandards.comesslabshop.com
In the development of new analytical methods for the detection of organophosphorus flame retardant (OPFR) metabolites, this compound is used to assess key method performance parameters, including linearity, limits of detection (LOD), limits of quantification (LOQ), and matrix effects. By spiking known amounts of the deuterated standard into different sample matrices (e.g., urine, plasma, water), analytical chemists can evaluate the method's robustness and its susceptibility to interferences from other compounds present in the sample.
Furthermore, this deuterated standard is utilized in inter-laboratory comparison studies and proficiency testing schemes. These programs are essential for ensuring that different laboratories can produce comparable and reliable results when analyzing for OPFR metabolites. By providing participating laboratories with samples containing a known concentration of BCEP, fortified with this compound, the accuracy and precision of their analytical procedures can be independently verified.
Facilitating Research on the Environmental Fate and Transformation of Related Compounds
For example, researchers can spike a sediment microcosm with TCEP and monitor the formation of its metabolites over time. nih.gov By using this compound as an internal standard, they can accurately quantify the concentration of BCEP produced, providing valuable data on the rate and extent of TCEP biotransformation under specific environmental conditions. nih.gov This information is vital for developing predictive models of TCEP's environmental persistence and for understanding the factors that influence its degradation, such as microbial activity and sediment composition. nih.govresearchgate.net
Studies have shown that TCEP can be degraded through phosphoester bond hydrolysis to form BCEP and mono-chloroethyl phosphate (B84403) (MCEP). nih.gov The use of deuterated standards in these studies helps to confirm the identity of these transformation products and to elucidate the degradation pathways.
Utility in Biochemical Assay Development and Mechanistic Investigations
The application of this compound also extends to biochemical assay development and mechanistic investigations aimed at understanding the toxicological effects of TCEP. In human biomonitoring studies, the accurate measurement of BCEP in urine is a key biomarker of TCEP exposure. nih.govnih.gov The use of this compound in these studies is essential for obtaining reliable data on internal exposure levels within a population. nih.gov
This precise quantification is critical for epidemiological studies that aim to establish a correlation between TCEP exposure and adverse health outcomes. Research has investigated the potential links between TCEP exposure and various health effects, including nephrotoxicity and hepatotoxicity. bvsalud.org By providing accurate exposure data, the use of this compound strengthens the statistical power of these studies and contributes to a better understanding of the dose-response relationship for TCEP-induced toxicity.
While direct use in in-vitro biochemical assays for specific enzyme activities may be less common, the role of this compound in accurately quantifying metabolites in toxicokinetic studies is paramount. nih.gov These studies, which examine the absorption, distribution, metabolism, and excretion of TCEP, provide crucial information for risk assessment. nih.gov The ability to precisely measure the formation of BCEP in different tissues and at different time points, facilitated by the use of its deuterated internal standard, is fundamental to elucidating the mechanisms of TCEP toxicity.
Advanced Spectroscopic Characterization and Structural Elucidation of Di β,β Chloroethylphosphoric Acid D8
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Di-β,β'-chloroethylphosphoric acid-d8. A combination of ¹H, ²H, ¹³C, and ³¹P NMR experiments provides comprehensive information about the molecular framework and confirms the precise location of the deuterium atoms.
In the ¹H NMR spectrum, the near-complete absence of signals in the regions associated with the ethyl protons confirms the high degree of deuteration. Any residual signals would indicate isotopic impurity. Conversely, the ²H (Deuterium) NMR spectrum would display signals corresponding to the deuterated methylene (B1212753) groups (-CD₂-), confirming that the isotopic labels are positioned on the ethyl chains as intended.
The ¹³C NMR spectrum provides further structural verification. The carbon signals for the ethyl groups would appear as multiplets due to coupling with the attached deuterium atoms (C-D coupling), which is distinctly different from the coupling patterns observed for C-H bonds in the non-labeled analog. The chemical shifts would also be slightly altered by the presence of deuterium, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts.
Finally, ³¹P NMR spectroscopy would show a single resonance, confirming the presence of a single phosphorus environment. The multiplicity of this signal could provide information about coupling to adjacent deuterated carbons.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | ~4.8 | Singlet | Residual H₂O/HDO peak; varies with solvent and temperature. washington.edu |
| ²H | ~3.7-4.2 | Multiplet | Corresponds to the -OCD₂- and -CD₂Cl groups. |
| ¹³C | ~40-65 | Multiplet (due to C-D coupling) | Chemical shifts are for the two distinct carbons of the chloroethyl group. |
| ³¹P | Varies with solvent | Singlet or Multiplet | Confirms the phosphate (B84403) core structure. |
Note: Predicted values are based on general principles and data for similar organophosphate compounds. Actual values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and isotopic purity of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within ±5 ppm, which allows for the unambiguous determination of a molecule's elemental formula. nih.gov
For this compound, the theoretical exact mass is calculated from the sum of the most abundant isotopes of its constituent atoms (C₄HD₈Cl₂O₄P). lgcstandards.com The experimentally measured mass from an HRMS instrument, such as an Orbitrap or TOF analyzer, must align closely with this theoretical value to confirm the molecular formula. nih.gov
Furthermore, the isotopic pattern observed in the mass spectrum serves as a definitive signature for the compound. This pattern is characterized by the presence of two chlorine atoms (with their distinctive ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1) and eight deuterium atoms. HRMS can resolve these complex isotopic patterns, allowing for the verification of the number of deuterium atoms incorporated and an assessment of the isotopic enrichment. This technique is essential for ensuring that the labeled standard has the correct mass and isotopic distribution for use in quantitative analyses. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄HD₈Cl₂O₄P | lgcstandards.com |
| Theoretical Monoisotopic Mass | 230.0118 u | lgcstandards.com |
| Isotopic Label | Deuterium (d8) | lgcstandards.com |
| Expected Mass Accuracy | < 5 ppm | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isotopic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule and to confirm the effects of isotopic substitution. The spectra for this compound are expected to show characteristic absorption bands for the phosphate and chloroethyl moieties.
Key expected vibrational modes include:
P=O stretching: A strong band characteristic of the phosphoryl group.
P-O-C stretching: Bands associated with the phosphate ester linkages.
C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds.
A crucial aspect of the vibrational analysis of this compound is the observation of isotopic effects. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift of vibrational frequencies to lower wavenumbers. The most significant shifts are expected for the C-D stretching and bending modes compared to the C-H modes in the unlabeled compound. This isotopic shift provides direct evidence of successful deuteration within the ethyl groups.
Table 3: Expected IR/Raman Vibrational Modes and Isotopic Shifts
| Functional Group / Bond | Vibration Type | Expected Wavenumber Range (cm⁻¹) (Non-labeled) | Expected Wavenumber Range (cm⁻¹) (d8-labeled) |
| C-H | Stretching | 2850-3000 | Absent / Significantly Reduced |
| C-D | Stretching | Not Present | ~2100-2250 |
| P=O | Stretching | ~1250-1300 | ~1250-1300 (minor shift) |
| P-O-C | Stretching | ~1000-1050 | ~1000-1050 (minor shift) |
| C-Cl | Stretching | ~650-800 | ~650-800 (minor shift) |
Elemental Analysis and Chromatographic Purity Assessment
To ensure the suitability of this compound as an analytical standard, its elemental composition and purity must be rigorously assessed.
Elemental Analysis involves the quantitative determination of the mass percentages of the elements present in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₄HD₈Cl₂O₄P). A close correlation between the measured and calculated percentages confirms the elemental integrity of the synthesized compound.
Chromatographic Purity is typically evaluated using high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD). This analysis determines the percentage of the main compound relative to any impurities. For use as a reference material, a high purity level is required. Available standards for this compound specify a purity of greater than 95% as determined by HPLC. lgcstandards.com This ensures that quantitative measurements using this standard are not compromised by the presence of co-eluting impurities.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 20.80% |
| Hydrogen | H | 1.008 | 1 | 1.008 | 0.44% |
| Deuterium | D | 2.014 | 8 | 16.112 | 6.97% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.70% |
| Oxygen | O | 15.999 | 4 | 63.996 | 27.70% |
| Phosphorus | P | 30.974 | 1 | 30.974 | 13.40% |
| Total | 231.04 | 100.00% |
Future Research Directions and Methodological Advancements for Deuterated Organophosphorus Compounds
Integration of Deuterated Analogs in Multi-Omics Research (e.g., Lipidomics, Proteomics, Glycomics)
The use of stable isotope-labeled internal standards is fundamental for achieving accurate quantification in mass spectrometry-based multi-omics studies. nih.govkcasbio.com Deuterated analogs, including those of organophosphorus compounds, are set to become more integrated into lipidomics, proteomics, and glycomics, providing crucial reference points for complex biological sample analysis. clearsynth.com
Lipidomics: In lipidomics, deuterated standards are essential for the absolute and relative quantification of a wide array of lipid species. nih.govisotope.com They are used to correct for variability during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer. scioninstruments.com Commercially available deuterated lipid standards include fatty acids, glycerolipids, glycerophospholipids, and sphingolipids. caymanchem.comsigmaaldrich.com Research is moving towards developing a broader range of deuterated standards to cover the vast complexity of the lipidome. nih.gov While 13C-labeled standards can offer improved stability and less isotopic scrambling, deuterated standards remain widely used due to the abundance of hydrogen in organic molecules and often lower synthesis costs. aptochem.comisotope.com
Interactive Table: Examples of Deuterated Standards in Lipidomics
| Standard Type | Example Compound | Application | Reference |
|---|---|---|---|
| Fatty Acid | Arachidonic acid-d8 | Quantification in biological samples | isotope.com |
| Triacylglyceride | Tripalmitin-d93 | Metabolic flux analysis | isotope.com |
| Phospholipid | Lyso-PC 26:0-d4 | Internal standard for LC-MS | isotope.com |
Proteomics: In proteomics, stable isotope labeling with deuterium (B1214612) is a common strategy for quantitative analysis. nih.gov Techniques like reductive amination with deuterated formaldehyde (B43269) (dimethyl labeling) are cost-effective and straightforward for labeling peptides. nih.gov A historical concern has been the potential for chromatographic shifts between deuterated and non-deuterated peptides, which could affect quantification. nih.gov However, recent studies using advanced separation techniques like capillary zone electrophoresis (CZE) have shown negligible isotopic shifts, suggesting that deuterium labeling is a robust method for quantitative proteomics. nih.gov
Glycomics: Glycomics, the study of the complete set of glycans in an organism, also benefits from deuterium labeling for quantitative analysis. nih.govnih.gov A novel strategy called "deuterium oxide (D2O) labeling for global omics relative quantification" (DOLGOReQ) involves the metabolic labeling of glycans with deuterium. nih.gov This method induces a subtle change in the isotopic distribution of glycan ions, allowing for the relative quantification of glycans from different samples when mixed. nih.gov Studies have demonstrated good correlation between expected and measured quantification ratios over a wide dynamic range, positioning DOLGOReQ as a potential universal platform for large-scale comparative glycomics. nih.gov
Development of Novel Deuterated Internal Standards for Emerging Contaminants and Metabolites
The accurate monitoring of emerging contaminants, such as new pesticides and industrial byproducts, and novel metabolites in biological systems is a significant analytical challenge. clearsynth.com Deuterated internal standards are invaluable tools for developing robust and reliable quantitative methods for these compounds, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.commdpi.com
The development of these standards is driven by the need to:
Enhance Method Accuracy: Deuterated standards co-elute closely with the analyte, effectively compensating for matrix effects, which are a common source of error in complex samples like blood, urine, or environmental extracts. clearsynth.comkcasbio.com
Improve Method Robustness: They account for variability in sample extraction, handling, and instrument injection, leading to more reproducible results. aptochem.comscioninstruments.com
Facilitate Method Validation: The use of deuterated internal standards is often expected by regulatory bodies and is a key component of a validated bioanalytical method. kcasbio.com
A significant area of research is the development of standards for new classes of organophosphorus pesticides and their degradation products to better understand their environmental fate and exposure risks. sir-lab.comnih.gov Similarly, in metabolomics, the synthesis of deuterated versions of newly discovered metabolites is crucial for validating their role in metabolic pathways and as potential disease biomarkers. clearsynth.com
Computational Chemistry and Theoretical Modeling of Isotopic Effects in Chemical Reactions
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, including the effects of isotopic substitution. nih.gov Theoretical modeling is increasingly used to study the kinetic isotope effect (KIE), where replacing an atom with its heavier isotope (like hydrogen with deuterium) can alter the rate of a chemical reaction. nih.govnih.gov
In the context of deuterated organophosphorus compounds, computational studies can:
Predict Reaction Mechanisms: Theoretical calculations help elucidate the transition states and reaction pathways of organophosphate reactions, such as hydrolysis or enzymatic degradation. mdpi.comresearchgate.net
Explain Isotope Effects: Models can quantify the solvent deuterium isotope effects on reaction rates. For example, studies on the hydrolysis of organophosphorylated acetylcholinesterase have used these models to determine whether proton transfer is the rate-limiting step. mdpi.com
Guide Synthesis: Computational approaches can help predict the stability of deuterium labels at various molecular positions, guiding the design of stable isotope-labeled standards that are less prone to back-exchange. acanthusresearch.com
Refine Analytical Methods: Understanding the subtle differences in physicochemical properties caused by deuteration can help in optimizing chromatographic separations and mass spectrometric analysis. nih.gov
Research Findings on Isotope Effects in Organophosphorus Reactions
| Reaction Type | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Hydrolysis | Organophosphorylated Acetylcholinesterase | Solvent D2O isotope effects of ~2 indicate that proton transfer is rate-limiting for both hydrolysis and oxime reactivation. | mdpi.com |
| Hydrolysis | Parathion & Methyl Parathion | Significant carbon isotope fractionation occurs at lower pH (2-7), but not at higher pH (12), indicating different pH-dependent hydrolysis pathways. | researchgate.net |
Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Standards
While deuterated standards are highly valuable, their synthesis and application are not without challenges. However, overcoming these hurdles presents significant opportunities for innovation in analytical chemistry. nih.govnih.gov
Challenges:
Synthetic Complexity: The synthesis of complex molecules with site-specific deuterium labels can be a multi-step and challenging process, often requiring specialized reagents and techniques. mdpi.commdpi.com Achieving high levels of deuterium incorporation without isotopic impurities (over- or under-deuteration) is a primary difficulty. nih.gov
Isotopic Stability: A major concern is the stability of the deuterium label. Deuterium atoms placed in chemically labile positions, such as on heteroatoms or carbons adjacent to carbonyl groups, can exchange with protons from the solvent or sample matrix, compromising the standard's integrity. acanthusresearch.comsigmaaldrich.com
Chromatographic Isotope Effect: In some cases, deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography, which can complicate analysis if not properly managed. nih.govmdpi.com
Cost and Availability: The synthesis of custom deuterated standards can be expensive, and not all desired standards are commercially available, which can limit their use in some research. nih.govnih.gov
Opportunities:
Novel Synthetic Methods: There is a growing need for new, efficient, and highly selective deuteration methods. nih.gov This includes the use of metal catalysts for hydrogen-deuterium exchange and the development of deuterated building blocks for use in multicomponent reactions. nih.govacanthusresearch.comrsc.org
Enhanced Drug Development: Strategic deuteration of drug candidates (including organophosphorus compounds) can alter their metabolic profiles, potentially improving pharmacokinetic properties and reducing the formation of toxic metabolites. nih.govnih.govnih.gov
Broader Applications: As synthetic methods improve and costs decrease, the application of complex deuterated standards can expand into new areas of environmental monitoring, food safety, and clinical diagnostics. clearsynth.comnih.gov
Improved Analytical Instrumentation: Advances in high-resolution mass spectrometry and separation sciences continue to improve the ability to resolve and accurately quantify analytes and their deuterated internal standards, even in highly complex mixtures. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
